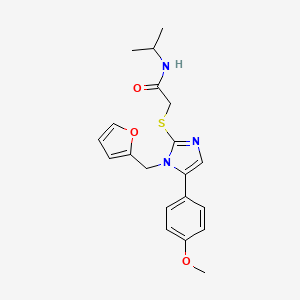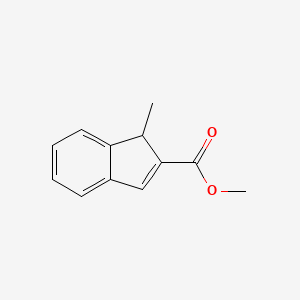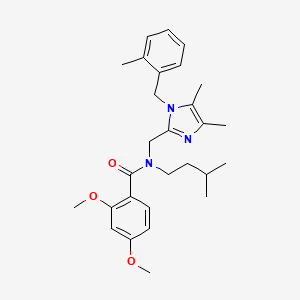
GLP-1 antagonist
Vue d'ensemble
Description
GLP-1 antagonist is a peptide that is used in scientific research to study the effects of glucagon-like peptide-1 (GLP-1) on the body. GLP-1 is a hormone that is released in response to food intake and helps to regulate blood sugar levels. GLP-1 agonists, which are drugs that mimic the effects of GLP-1, are currently used to treat type 2 diabetes. However, GLP-1 antagonists are used in research to better understand the role of GLP-1 in the body and to develop new treatments for diabetes and other metabolic disorders.
Applications De Recherche Scientifique
Cardiac Protection
GLP-1, known for stimulating insulin secretion, has been identified to protect the heart against ischemia/reperfusion injury. This protection is achieved by activating prosurvival signaling pathways, such as phosphoinositide 3-kinase and mitogen-activated protein kinase, which are instrumental in reducing myocardial infarction and myocardial injury (Bose et al., 2005).
Metabolic and Weight Control
A novel human-based GLP-1 receptor antagonist has shown the ability to significantly increase food intake and body weight in obese mice, demonstrating the critical role of endogenous GLP-1 in mammalian energy balance (Patterson et al., 2011).
Enhancement of Cardiac L-Type Ca2+ Currents
GLP-1 enhances cardiac voltage-gated L-type Ca2+ currents through the cAMP-dependent protein kinase A mechanism, suggesting potential therapeutic implications for treating dysfunctional hearts (Xiao et al., 2011).
Novel Antibody Development for GLP-1R
Development of a monoclonal antagonistic antibody for GLP-1R, designed for in vivo use, has led to a better understanding of the physiological importance of GLP1R signaling, particularly in extrapancreatic tissues (Biggs et al., 2017).
Pain Hypersensitivity Suppression
GLP-1 receptor signaling in the spinal dorsal horn plays a crucial role in suppressing pain hypersensitivity, suggesting its therapeutic potential in pain management (Gong et al., 2014).
Neuroprotective Effects
GLP-1 agonists have shown potential neuroprotective effects in experimental models of Parkinson's disease and other neurodegenerative diseases, indicating a new therapeutic pathway for these conditions (Athauda & Foltynie, 2016).
Cytoprotective Pathways in Myocardial Infarction
GLP-1R agonists like liraglutide activate cytoprotective pathways, improving outcomes and survival after myocardial infarction in mice, suggesting their potential use in cardiac protective strategies (Noyan-Ashraf et al., 2009).
Suppression of Feeding and Glucose Tolerance
Endogenous GLP-1 acts on the paraventricular nucleus to suppress feeding, which could have implications for the treatment of obesity and related metabolic disorders (Katsurada et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
N-[[4,5-dimethyl-1-[(2-methylphenyl)methyl]imidazol-2-yl]methyl]-2,4-dimethoxy-N-(3-methylbutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O3/c1-19(2)14-15-30(28(32)25-13-12-24(33-6)16-26(25)34-7)18-27-29-21(4)22(5)31(27)17-23-11-9-8-10-20(23)3/h8-13,16,19H,14-15,17-18H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYLULHOYZNWPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=C2CN(CCC(C)C)C(=O)C3=C(C=C(C=C3)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
GLP-1 antagonist | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2954445.png)
![3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2954450.png)
![1-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-N-methylethanamine;dihydrochloride](/img/structure/B2954451.png)
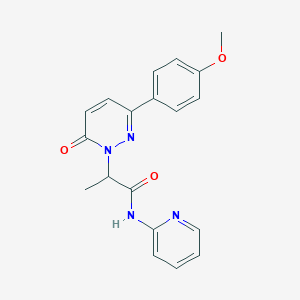
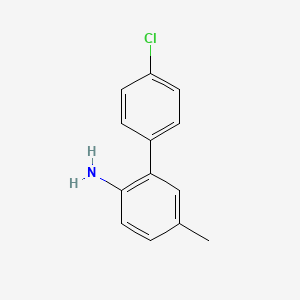
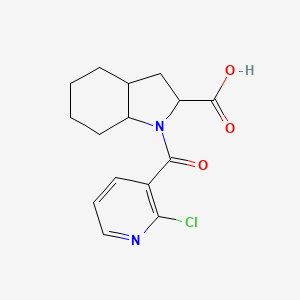
![N-(3-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2954456.png)
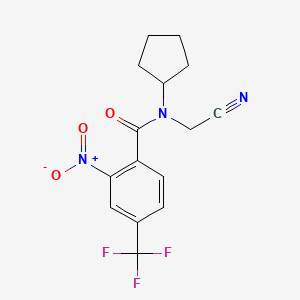
![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2954458.png)
![1,1,1-Trifluoro-3-{[(2-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B2954461.png)
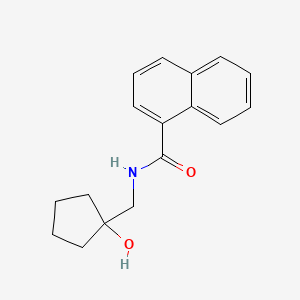
![N-(3-methylphenyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954463.png)
